![molecular formula C18H12F3NO2 B5788828 N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)
N-[3-(trifluoromethoxy)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethoxy)phenyl]-2-naphthamide, commonly known as TFMN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMN is a white to off-white powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
TFMN has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, TFMN has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, TFMN has been shown to modulate the activity of certain ion channels, making it a potential therapeutic agent for the treatment of neurological disorders. In materials science, TFMN has been used as a building block for the synthesis of novel organic materials with unique properties.
Mechanism of Action
TFMN exerts its biological effects by modulating the activity of certain ion channels, including the transient receptor potential (TRP) channels. TRP channels are ion channels that play a critical role in various physiological processes, including pain sensation, temperature regulation, and taste perception. TFMN has been shown to selectively inhibit the activity of TRPV1 and TRPM8 channels, which are involved in pain sensation and temperature regulation, respectively.
Biochemical and Physiological Effects
TFMN has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. In animal models, TFMN has been shown to reduce pain and inflammation and protect against neuronal damage. TFMN has also been shown to modulate the activity of certain enzymes and signaling pathways, including the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
TFMN has several advantages as a research tool, including its high purity, solubility in organic solvents, and selective activity against certain ion channels. However, TFMN also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on TFMN. One area of interest is the development of TFMN-based drugs for the treatment of pain and inflammation. Another area of interest is the use of TFMN as a building block for the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of TFMN and its potential applications in various fields of science.
Conclusion
In conclusion, TFMN is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. TFMN has been extensively studied for its potential as a drug candidate for the treatment of various diseases, as well as its potential applications in materials science. Further research is needed to fully understand the mechanism of action of TFMN and its potential applications in various fields of science.
Synthesis Methods
The synthesis of TFMN involves the reaction of 2-naphthylamine with 3-(trifluoromethoxy)aniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the yield of TFMN is typically high. The purity of TFMN can be improved through recrystallization.
properties
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)24-16-7-3-6-15(11-16)22-17(23)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAENBJHLWFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethoxy)phenyl]naphthalene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.